Ethyl 2-isothiocyanato-2-methyloctanoate is a compound that belongs to the class of isothiocyanates, which are organic compounds characterized by the presence of the isothiocyanate functional group (-N=C=S). This particular compound features an ethyl group and a long carbon chain, making it a member of the aliphatic isothiocyanates. Isothiocyanates are known for their diverse biological activities and have garnered attention in various scientific fields, including biochemistry and pharmacology.
Isothiocyanates, including ethyl 2-isothiocyanato-2-methyloctanoate, can be derived from glucosinolates, which are naturally occurring compounds found in cruciferous vegetables such as broccoli and mustard. The enzymatic hydrolysis of glucosinolates leads to the formation of isothiocyanates. The specific synthesis of ethyl 2-isothiocyanato-2-methyloctanoate can be achieved through various chemical methods involving carbon disulfide and amines .
Ethyl 2-isothiocyanato-2-methyloctanoate is classified under the following categories:
The synthesis of ethyl 2-isothiocyanato-2-methyloctanoate can be performed using several methods, primarily involving the reaction of an appropriate amine with carbon disulfide in the presence of an oxidizing agent. A commonly referenced method includes:
The reaction typically requires careful control of temperature and pressure to optimize yield and purity. The use of solvents that do not mix with water is crucial to prevent hydrolysis of the isothiocyanate during synthesis.
Ethyl 2-isothiocyanato-2-methyloctanoate has a complex molecular structure characterized by:
The structural formula can be represented as:
where corresponds to the number of carbons in the alkyl chain.
Ethyl 2-isothiocyanato-2-methyloctanoate can undergo various chemical reactions typical for isothiocyanates, including:
The reactivity of ethyl 2-isothiocyanato-2-methyloctanoate is influenced by its molecular structure, particularly the length and branching of its carbon chain which affects steric hindrance during reactions.
The mechanism by which ethyl 2-isothiocyanato-2-methyloctanoate exerts its biological effects involves several pathways:
Studies suggest that isothiocyanates may modulate signaling pathways related to inflammation and cancer progression, although specific data on ethyl 2-isothiocyanato-2-methyloctanoate remains limited.
Relevant data suggests that these properties influence its behavior in biological systems and applications .
Ethyl 2-isothiocyanato-2-methyloctanoate has potential applications in several scientific fields:
The glucosinolate-myrosinase system represents a sophisticated biochemical defense mechanism ubiquitous in cruciferous plants (Brassicaceae family). While Ethyl 2-isothiocyanato-2-methyloctanoate has not been documented in natural sources, its structural core aligns with plant-derived isothiocyanates generated through this pathway. Glucosinolates are sulfur-rich β-thioglucoside N-hydroxysulfates synthesized from amino acid precursors (methionine, phenylalanine, or tryptophan). The α-amino acid elongation mechanism modifies methionine to yield longer-chain aliphatic glucosinolates, which could theoretically incorporate branched-chain structures like the 2-methyloctanoate backbone of our target compound [3]. The myrosinase enzyme (β-thioglucosidase) catalyzes the hydrolytic cleavage of glucosinolates upon tissue damage, yielding glucose and an unstable aglycone. This intermediate spontaneously rearranges to form isothiocyanates, nitriles, or other derivatives depending on physiological conditions. The branched alkyl chain and ester group in Ethyl 2-isothiocyanato-2-methyloctanoate suggest potential biosynthetic derivation from a methionine-elongated precursor esterified with ethanol, though direct evidence remains unexplored [3] [4].
Table 1: Core Structural Features of Ethyl 2-Isothiocyanato-2-methyloctanoate and Related Natural Isothiocyanates
Structural Feature | Ethyl 2-Isothiocyanato-2-methyloctanoate | Allyl Isothiocyanate | Methyl Isothiocyanate (MITC) | Butyl Isothiocyanate |
---|---|---|---|---|
Isothiocyanate Group (-N=C=S) | Present | Present | Present | Present |
Alkyl Chain Length | C8 (branched at C2) | C3 (unsaturated) | C1 | C4 (linear) |
Branching | Methyl group at C2 | None | None | None |
Additional Functional Groups | Ethyl Ester (R-COOCH₂CH₃) | None | None | None |
Typical Natural Source | Synthetic | Brassica spp. (e.g., mustard, wasabi) | Generated from fumigant precursors (e.g., dazomet, metam sodium) | Brassica juncea (brown mustard) |
log P (Estimated) | ~4.5-5.0 | 1.94 | 0.94 | 2.92 |
Isothiocyanate formation hinges critically on enzymatic hydrolysis and subsequent non-enzymatic rearrangements. Myrosinase initiates the process by cleaving the β-thioglucosidic bond in glucosinolates. For aliphatic glucosinolates like those potentially leading to Ethyl 2-isothiocyanato-2-methyloctanoate, this generates an unstable thiohydroximate-O-sulfonate aglycone. The fate of this aglycone depends on pH, metal ions, and protein co-factors:
Microbial hydrolysis also contributes significantly. Bacterial thioglucosidases (e.g., from Enterobacter cloacae) can hydrolyze glucosinolates. Furthermore, the generation of methyl isothiocyanate (MITC) from fumigants like dazomet or metam sodium involves enzymatic hydrolysis in soil microbes. Metam sodium decomposes abiotically in water but microbial enzymes accelerate hydrolysis to MITC, carbon disulfide, methylamine, and hydrogen sulfide [3]. This demonstrates the broader enzymatic capacity within microbiomes to liberate isothiocyanates from diverse precursors.
Beyond hydrolysis, microorganisms and plants engage in complex biotransformations of isothiocyanates:
Table 2: Microbial Genera with Potential for Isothiocyanate Biotransformation
Microbial Genus | Phylum/Class | Relevant Enzymatic Capabilities | Potential Action on Ethyl 2-Isothiocyanato-2-methyloctanoate | Source Context |
---|---|---|---|---|
Sphingobium | Alphaproteobacteria | Flavin-dependent monooxygenases (e.g., MeaBA), P450 systems | Oxidation of alkyl chain or hydroquinone-like structures | Degradation of chloroacetanilide herbicide intermediates |
Pseudomonas (e.g., putida) | Gammaproteobacteria | Broad substrate monooxygenases, dehydrogenases, esterases | Ester hydrolysis, alkyl chain oxidation | Heterologous host for meaBA |
Lichtheimia | Mucoromycota | Esterases, lipases, alcohol dehydrogenases | Hydrolysis of ethyl ester group | Correlated with ester formation in vinegar fermentation [6] |
Pichia | Ascomycota (Saccharomycetes) | Alcohol acetyltransferases, esterases, sulfur metabolism enzymes | Ester synthesis/modification, potential isothiocyanate reduction | Major producer of ethyl acetate and other esters [6] |
Brettanomyces | Ascomycota (Saccharomycetes) | Vinylphenol reductase, esterase activity | Modification of aromatic rings (if present), ester hydrolysis | Correlated with diverse flavor metabolites [6] |
Kazachstania | Ascomycota (Saccharomycetes) | Glycosidases, potential amidases | Possible cleavage of glucosinolate precursors | Abundant in early fermentation stages [6] |
Strategies to overproduce complex isothiocyanates like Ethyl 2-isothiocyanato-2-methyloctanoate involve manipulating biosynthetic pathways in host organisms:
These integrated approaches leverage plant biochemistry, microbial enzymology, and genetic engineering tools to enable the sustainable production of structurally sophisticated isothiocyanates for research and potential applications.
Table 3: Key Enzymes for Metabolic Engineering of Ethyl 2-Isothiocyanato-2-methyloctanoate
Enzyme | Source | Function in Pathway | Engineering Strategy | Challenge for Target Compound |
---|---|---|---|---|
Methylthioalkylmalate Synthase (MAM1/MAM-L) | Arabidopsis thaliana | Catalyzes first condensation step in methionine chain elongation | Express isoforms with higher activity for C7 elongation cycles; Mutate for altered chain length specificity | Achieving high yield of 2-methyloctanoic acid backbone |
CYP79F1 | Arabidopsis thaliana | Converts long-chain methionine-derivatives to aldoximes | Co-express with specific CPR partners; Mutate substrate binding pocket | Acceptance of branched 2-methyl substrate |
CYP83A1/B1 | Brassica spp. | Converts aldoxime to activated hydroxythioamide | Screen isoforms for activity on branched aldoximes | Potential steric hindrance from 2-methyl group |
UGT74B1 (S-GT) | Arabidopsis thaliana | Glucosylates thiohydroximate | Overexpress to drive flux towards glucosinolate | Likely compatible |
SUR1 (C-S Lyase) | Arabidopsis thaliana | Forms the core glucosinolate structure | Overexpress | Likely compatible |
Myrosinase (TGG1/TGG2) | Sinapis alba | Hydrolyzes glucosinolate to isothiocyanate | Target to specific organelles; Use inducible promoters | Premature hydrolysis toxic to host |
MeaBA Monooxygenase | Sphingobium sp. MEA3-1 | Oxidizes alkylhydroquinones | Introduce for oxidation of potential phenolic intermediates | Requires specific reductase partner (MeaB) |
Alcohol Acyltransferase (AAT) | Fragaria × ananassa | Catalyzes ester formation between acid and alcohol | Utilize for final ethyl ester formation from acid precursor | Substrate specificity towards branched acid |
Compounds Mentioned:
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